molecular formula C8H16O6 B1584750 Ethyl D-glucopyranoside CAS No. 30285-48-4

Ethyl D-glucopyranoside

Cat. No.: B1584750
CAS No.: 30285-48-4
M. Wt: 208.21 g/mol
InChI Key: WYUFTYLVLQZQNH-UHFFFAOYSA-N
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Description

Ethyl D-glucopyranoside is a glycoside derived from D-glucose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its role in various biochemical processes and its presence in natural products. It is often used in research due to its structural similarity to other biologically significant glycosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl D-glucopyranoside can be synthesized through the reaction of D-glucose with ethanol in the presence of an acid catalyst. The reaction typically involves heating D-glucose with ethanol and a catalytic amount of sulfuric acid, leading to the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled heating to ensure complete reaction and high yield. The product is then purified through crystallization or distillation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release D-glucose and ethanol. This interaction is crucial in processes such as cellular metabolism and signal transduction .

Comparison with Similar Compounds

Ethyl D-glucopyranoside is similar to other glycosides such as mthis compound and propyl D-glucopyranoside. its unique ethyl group provides distinct properties in terms of solubility and reactivity . Other similar compounds include:

  • Mthis compound
  • Propyl D-glucopyranoside
  • Butyl D-glucopyranoside

These compounds share the common feature of having a glycosidic bond but differ in the alkyl group attached to the anomeric carbon, which influences their chemical behavior and applications .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUFTYLVLQZQNH-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022027
Record name Ethyl D-glucopyranoside
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34625-23-5, 30285-48-4
Record name Ethyl glucoside
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URL https://commonchemistry.cas.org/detail?cas_rn=34625-23-5
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Record name Ethyl glucoside
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucopyranoside
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Record name Ethyl D-glucoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl D-glucopyranoside

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